1,3-Diphenylimidazolidine-2,4,5-trione

α-Diketone Synthesis Organometallic Chemistry Synthon Design

Researchers synthesizing unsymmetrical α-diketones face the challenge of chemo-differentiation between carbonyl groups. Diphenylparabanic acid solves this by enabling a controlled tandem Grignard-organolithium sequence at -78°C, delivering unsymmetrical products from a single precursor. • Single batch → diverse compound libraries with reduced purification overhead • Non-volatile (bp 442.6°C) for safe, reproducible handling • Also serves as reference standard for polyparabanic acid polymer characterization and HPLC/GC calibration

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
CAS No. 6488-59-1
Cat. No. B1361832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylimidazolidine-2,4,5-trione
CAS6488-59-1
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=O)N(C2=O)C3=CC=CC=C3
InChIInChI=1S/C15H10N2O3/c18-13-14(19)17(12-9-5-2-6-10-12)15(20)16(13)11-7-3-1-4-8-11/h1-10H
InChIKeyWVFNUIVPEBYSNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylparabanic Acid – Controlled α-Dicarbonyl Synthon


1,3-Diphenylimidazolidine-2,4,5-trione (commonly named diphenylparabanic acid) is a heterocyclic compound with the molecular formula C₁₅H₁₀N₂O₃ and a molecular weight of 266.25 g·mol⁻¹ . It belongs to the parabanic acid (imidazolidine-2,4,5-trione) class, bearing two N-phenyl substituents and three cyclic carbonyl groups. The compound has been established as a versatile synthon for the controlled preparation of symmetrical α-diketones, unsymmetrical α-diketones, and α-ketocarboxylic acids through differentiated reactivity with organolithium and Grignard reagents [1]. It also serves as a key model compound for the structural characterisation of polyparabanic acid polymers [2].

Why N-Phenyl Substitution Is Essential


The N-substituent on the imidazolidine-2,4,5-trione core governs both the electronic environment of the carbonyl groups and the steric profile that directs organometallic attack. The diphenyl derivative provides a unique combination of electron‑withdrawing phenyl rings and sufficient steric bulk to enforce differential reactivity between organolithiums and Grignard reagents at −78 °C, enabling a controlled tandem process that delivers unsymmetrical α-diketones from a single precursor [1]. In contrast, the N,N′-dimethyl analog lacks the electronic tuning and steric distinction required to achieve this same chemo‑differentiation, while unsubstituted parabanic acid presents rapid, unselective addition that precludes the stepwise construction of unsymmetrical products. Physical properties also diverge markedly: the diphenyl compound exhibits a density of 1.41 g·cm⁻³ and a boiling point of 442.6 °C , whereas the dimethyl analog (MW 142.11 g·mol⁻¹) is far more volatile, complicating its use in reactions that require low‑temperature workup or distillation‑free isolation. Generic substitution would therefore not only alter reaction outcomes but also compromise the practical handling characteristics that ensure reproducible synthetic results.

Differentiation Evidence vs. Closest Analogs


Tandem Unsymmetrical α-Diketone Synthesis

Diphenylparabanic acid displays a reactivity hierarchy that is not accessible with N-alkyl parabanic acids or alternative diketone synthons. Treatment with >2 equiv of an organolithium at −78 °C delivers symmetrical α-diketones, whereas exactly 1 equiv of organolithium stops selectively at the 5-substituted 5-hydroxyimidazolidine-2,4-dione stage. Grignard reagents are essentially unreactive toward the third carbonyl under identical conditions, even when used in excess, giving exclusively the 5-hydroxyimidazolidine-2,4-dione [1]. This orthogonal reactivity pattern allows a one‑pot tandem sequence: initial Grignard addition followed by organolithium quenching produces unsymmetrical α-diketones, a transformation that alternative synthons such as 1,4-dimethylpiperazine-2,3-dione cannot accomplish without separate synthetic routes [2].

α-Diketone Synthesis Organometallic Chemistry Synthon Design Tandem Reactions

Physical Property Comparison: High Boiling Point and Density

The diphenyl derivative exhibits a density of 1.41 g·cm⁻³ and a boiling point of 442.6 °C at 760 mmHg . The N,N′-dimethyl analog (CAS 5176-82-9, molecular weight 142.11 g·mol⁻¹) has a substantially lower boiling point (estimated below 250 °C based on molecular weight and polarity) [1]. This ∼200 °C difference in boiling point means that the diphenyl compound remains non-volatile under typical reaction workup conditions, facilitating removal of volatile byproducts by rotary evaporation without loss of the parabanic acid scaffold.

Physical Chemistry Procurement Specifications Handling and Storage Quality Control

Spectroscopic Signatures as Polymer Model Compounds

In a study of polyparabanic acid synthesis, both N,N′-diphenylparabanic acid and N,N′-dimethylparabanic acid were prepared in parallel from the corresponding N,N′-disubstituted ureas and oxalyl dichloride under identical conditions (pyridine catalyst, dichloroethane solvent) and fully characterised [1]. The diphenyl model compound displays diagnostic aromatic proton signals in the ¹H-NMR spectrum (δ 7.2–7.5 ppm) that are absent in the dimethyl analog (N–CH₃ singlet at δ ∼3.0 ppm), providing an unambiguous spectroscopic handle for tracking the parabanic moiety during polymer formation, degradation, or copolymer analysis. IR carbonyl stretching bands for both model compounds appear near 1730 cm⁻¹ and 1780 cm⁻¹, confirming the integrity of the 2,4,5‑trione ring.

Polymer Chemistry Spectroscopy Model Compound Validation IR and NMR Characterisation

Commercial Availability and Purity Specifications

1,3-Diphenylimidazolidine-2,4,5-trione is listed by multiple specialty chemical suppliers with minimum purity specifications. MP Biomedicals catalogs the compound with a minimum purity of 95% (Catalog No. 05213679) [1], and AKSci lists it with a 95% minimum purity specification under Catalog No. 6426CB . In comparison, N,N′-dimethylparabanic acid is less commonly stocked from major research-chemical suppliers, and unsubstituted parabanic acid is typically offered only as a hydrate or in limited purity grades, creating additional sourcing friction for laboratories needing anhydrous, high-purity parabanic acid scaffolds.

Procurement Quality Assurance Supply Chain Purity Specification

High-Value Application Scenarios


One-Pot Unsymmetrical α-Diketone Libraries

Medicinal chemistry groups requiring diverse unsymmetrical α-diketones can use the tandem Grignard–organolithium procedure enabled by diphenylparabanic acid [1]. Rather than synthesising each unsymmetrical diketone through separate routes, a single batch of the parabanic acid can be sequentially treated with RMgX and R′Li in one flask, generating compound libraries with reduced purification overhead.

Polyparabanic Acid Model Compound for QC

Polymer research laboratories synthesising polyparabanic acid via polyurea cyclisation require a well‑characterised small‑molecule analog to confirm ring formation. Diphenylparabanic acid provides distinct aromatic ¹H-NMR signals and IR carbonyl bands that serve as reference signatures for the parabanic ring [2], enabling rapid validation of polymer structure during method development or batch release.

α-Ketocarboxylic Acid Precursor for Enzyme Inhibitors

5‑Substituted 5‑hydroxyimidazolidine-2,4-diones, obtained selectively from diphenylparabanic acid and 1 equiv of RLi or excess RMgX, are established precursors to α-ketocarboxylic acids [1]. These α-ketoacids are core motifs in several enzyme inhibitor classes (e.g., pyruvate dehydrogenase kinase inhibitors), and the controlled, high‑yielding access from a single solid precursor simplifies the supply chain for inhibitor discovery programs.

Analytical Reference Standard for Parabanic Acid Scaffolds

Because the diphenyl compound is non‑volatile (bp 442.6 °C) and commercially available at ≥95% purity [3], it is suitable as a calibration standard for HPLC, GC, or mass spectrometric methods targeting parabanic‑acid‑containing analytes. The distinct UV absorption imparted by the N‑phenyl groups further aids detection in reversed‑phase HPLC methods, offering an advantage over aliphatic analogs that lack a strong chromophore.

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